N-(n-Propyl)acetamide

Catalog No.
S793608
CAS No.
5331-48-6
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(n-Propyl)acetamide

CAS Number

5331-48-6

Product Name

N-(n-Propyl)acetamide

IUPAC Name

N-propylacetamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-3-4-6-5(2)7/h3-4H2,1-2H3,(H,6,7)

InChI Key

IHPHPGLJYCDONF-UHFFFAOYSA-N

SMILES

CCCNC(=O)C

Canonical SMILES

CCCNC(=O)C

The exact mass of the compound N-Propylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(n-Propyl)acetamide (CAS 5331-48-6) is a polar, aprotic N-alkyl substituted amide. Within this class, it is distinguished by a balance of properties including a high boiling point, moderate polarity, and the capacity for hydrogen bonding. These attributes make it a versatile process solvent and a functional intermediate in the synthesis of more complex molecules, particularly where specific viscosity and thermal characteristics are required for process control.

Substituting N-(n-Propyl)acetamide with other common amides like N-ethylacetamide, its isomer N-isopropylacetamide, or the widely used N,N-dimethylacetamide (DMAc) is often unfeasible in practice. Small structural changes—such as chain length (n-propyl vs. ethyl) or branching (n-propyl vs. isopropyl)—lead to significant, non-linear shifts in critical physical properties. These include boiling point, viscosity, dielectric constant, and steric hindrance around the nitrogen atom. Such differences directly impact reaction kinetics, solute solubility, thermal management in process chemistry, and performance in electrochemical formulations, making direct substitution a high-risk decision without specific re-validation.

Elevated Boiling Point for High-Temperature Process Stability

N-(n-Propyl)acetamide possesses a significantly higher boiling point (213 °C) compared to its lower homolog N-ethylacetamide (205 °C) and its structural isomer N-isopropylacetamide (195 °C). This property is also notably higher than that of the common benchmark solvent N,N-dimethylacetamide (165 °C).

Evidence DimensionNormal Boiling Point
Target Compound Data213 °C (486.15 K)
Comparator Or BaselineN-ethylacetamide: 205 °C; N-isopropylacetamide: 195 °C; N,N-dimethylacetamide: 165 °C
Quantified Difference+8 °C vs. N-ethylacetamide; +18 °C vs. N-isopropylacetamide; +48 °C vs. DMAc
ConditionsStandard atmospheric pressure.

The higher boiling point allows for a wider operational temperature range in chemical syntheses and formulations, reducing solvent loss and improving process safety and stability.

Differentiated Viscosity for Tuned Flow and Formulation Behavior

At 25 °C, N-(n-Propyl)acetamide exhibits a viscosity of 3.48 cP. This is substantially higher than its isomer, N-isopropylacetamide (2.41 cP), and more than triple the viscosity of the common solvent N,N-dimethylacetamide (0.945 mPa·s or cP). This intermediate viscosity offers a distinct rheological profile compared to less viscous common amides.

Evidence DimensionDynamic Viscosity at 25 °C
Target Compound Data3.48 cP
Comparator Or BaselineN-isopropylacetamide: 2.41 cP; N,N-dimethylacetamide: 0.945 cP
Quantified Difference44% higher than N-isopropylacetamide; 268% higher than DMAc
ConditionsMeasurements at 25 °C.

This specific viscosity is critical for applications requiring controlled flow, such as in coatings, or for modulating ion mobility in non-aqueous electrolyte formulations for batteries and capacitors.

Potential Utility in Deep Eutectic Solvents (DES) for High-Temperature Electrochemistry

While direct studies on N-(n-Propyl)acetamide in DES are limited, extensive research on its close structural analogs, acetamide and N-methylacetamide, demonstrates their effectiveness in forming deep eutectic solvents with lithium salts for high-temperature electrochemical capacitors. For example, an acetamide-LiNO3 mixture remains liquid at room temperature and enables stable capacitor operation at 100 °C. The n-propyl group on N-(n-Propyl)acetamide offers a modification to the hydrophobicity and steric environment compared to acetamide, suggesting it as a candidate for designing DES with tailored solvation properties for specific ions or operating conditions.

Evidence DimensionDeep Eutectic Solvent (DES) Formation and Application
Target Compound DataInferred potential based on structural analogy to proven DES formers.
Comparator Or BaselineAcetamide and N-methylacetamide are established components for DES electrolytes used in high-temperature (80-100 °C) capacitors.
Quantified DifferenceNot directly quantified; offers a design variable (n-propyl group) to tune properties like viscosity and ion solvation relative to established acetamide-based DES.
ConditionsHigh-temperature (≥80 °C) electrochemical applications.

For researchers developing next-generation electrolytes for energy storage devices operating in extreme temperature environments, N-(n-Propyl)acetamide provides a building block to create novel DES with potentially optimized performance characteristics compared to standard acetamide-based systems.

High-Temperature Process Solvent

Its high boiling point (213 °C) makes it a suitable solvent for organic reactions that require sustained temperatures above the boiling points of common polar aprotic solvents like DMAc (165 °C) or DMF (153 °C), ensuring better process control and reduced solvent loss.

Formulation of Non-Aqueous Electrolytes with Specific Viscosity

In the development of electrolytes for batteries or capacitors, viscosity is a key parameter for controlling ion transport. The defined, intermediate viscosity of N-(n-Propyl)acetamide (3.48 cP) allows its use as a co-solvent to precisely tune the overall electrolyte viscosity to a target value not achievable with lower-viscosity amides like DMAc.

Component for Designing Novel Deep Eutectic Solvents (DES)

Based on the proven ability of related short-chain amides to form effective DES for high-temperature energy storage, N-(n-Propyl)acetamide serves as a logical candidate for creating new DES formulations. Its n-propyl group can be leveraged to modify solvent-ion interactions and physical properties like melting point and viscosity compared to standard acetamide-based systems.

XLogP3

0.4

UNII

1R1223GH74

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5331-48-6

Wikipedia

N-propylacetamide

Dates

Last modified: 08-15-2023

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